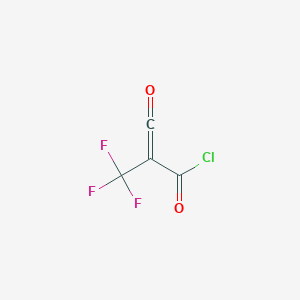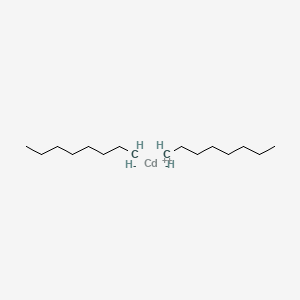
N-Methyl-N,N-dinonylnonan-1-aminium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N,N-dinonylnonan-1-aminium nitrate is a quaternary ammonium compound with a complex structure. It is known for its surfactant properties and is used in various industrial applications. The compound is characterized by its long alkyl chains, which contribute to its hydrophobic nature, and its nitrate group, which imparts certain reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N,N-dinonylnonan-1-aminium nitrate typically involves the quaternization of a tertiary amine with an alkyl halide, followed by the introduction of the nitrate group. One common method involves the reaction of N,N-dinonylnonan-1-amine with methyl iodide in the presence of a base to form the quaternary ammonium iodide. This intermediate is then treated with silver nitrate to exchange the iodide ion for a nitrate ion, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N,N-dinonylnonan-1-aminium nitrate undergoes various chemical reactions, including:
Oxidation: The nitrate group can participate in oxidation reactions, potentially forming nitro compounds.
Reduction: The compound can be reduced under specific conditions, leading to the formation of amines.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions, where the nitrate ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be employed in substitution reactions.
Major Products Formed
Oxidation: Nitro compounds or other oxidized derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted ammonium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N,N-dinonylnonan-1-aminium nitrate has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.
Biology: Employed in studies of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Industry: Utilized in formulations of detergents, disinfectants, and emulsifiers.
Wirkmechanismus
The mechanism of action of N-Methyl-N,N-dinonylnonan-1-aminium nitrate is primarily based on its surfactant properties. The long alkyl chains interact with hydrophobic regions of molecules or cell membranes, while the quaternary ammonium group interacts with hydrophilic regions. This dual interaction can disrupt the structure of lipid bilayers, leading to cell lysis in microbial organisms. The nitrate group can also participate in redox reactions, contributing to the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N,N-dioctyloctan-1-aminium nitrate
- N-Methyl-N,N-didecyldecan-1-aminium nitrate
- N-Methyl-N,N-didodecyldodecan-1-aminium nitrate
Uniqueness
N-Methyl-N,N-dinonylnonan-1-aminium nitrate is unique due to its specific alkyl chain length, which imparts distinct hydrophobic properties and influences its surfactant behavior. Compared to similar compounds with shorter or longer alkyl chains, it may exhibit different solubility, reactivity, and efficacy in disrupting lipid bilayers.
Eigenschaften
CAS-Nummer |
64789-34-0 |
|---|---|
Molekularformel |
C28H60N2O3 |
Molekulargewicht |
472.8 g/mol |
IUPAC-Name |
methyl-tri(nonyl)azanium;nitrate |
InChI |
InChI=1S/C28H60N.NO3/c1-5-8-11-14-17-20-23-26-29(4,27-24-21-18-15-12-9-6-2)28-25-22-19-16-13-10-7-3;2-1(3)4/h5-28H2,1-4H3;/q+1;-1 |
InChI-Schlüssel |
DMSWNEOMPNQYGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC[N+](C)(CCCCCCCCC)CCCCCCCCC.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,7-Diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14499223.png)




![2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14499250.png)
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14499256.png)






